molecular formula C8H12Cl2N2 B12816818 (R)-1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-amine hydrochloride

(R)-1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-amine hydrochloride

Cat. No.: B12816818
M. Wt: 207.10 g/mol
InChI Key: QCWKWDZLTUAOEJ-FYZOBXCZSA-N
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Description

®-1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a pyridine ring substituted with a chlorine atom and a methyl group, along with an ethanamine side chain. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloro-4-methylpyridine.

    Reaction with Ethanamine: The pyridine derivative is reacted with ethanamine under controlled conditions to form the desired product.

    Purification: The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors, followed by purification processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

®-1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions or receptor binding.

    Industry: The compound can be used in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-amine hydrochloride: The enantiomer of the compound.

    1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-amine: The non-hydrochloride form.

    6-Chloro-4-methylpyridine: The parent pyridine compound.

Uniqueness

®-1-(6-Chloro-4-methylpyridin-3-yl)ethan-1-amine hydrochloride is unique due to its specific stereochemistry and the presence of both chlorine and methyl substituents on the pyridine ring. These features contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C8H12Cl2N2

Molecular Weight

207.10 g/mol

IUPAC Name

(1R)-1-(6-chloro-4-methylpyridin-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C8H11ClN2.ClH/c1-5-3-8(9)11-4-7(5)6(2)10;/h3-4,6H,10H2,1-2H3;1H/t6-;/m1./s1

InChI Key

QCWKWDZLTUAOEJ-FYZOBXCZSA-N

Isomeric SMILES

CC1=CC(=NC=C1[C@@H](C)N)Cl.Cl

Canonical SMILES

CC1=CC(=NC=C1C(C)N)Cl.Cl

Origin of Product

United States

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